5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O3S. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 5-methoxy-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation.
Reducing Agents: Lithium aluminum hydride and other hydride donors are used for reduction.
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines.
Oxidized Derivatives: Formed from oxidation of the methoxy group.
Reduced Derivatives: Formed from reduction of the sulfonyl chloride group.
Scientific Research Applications
5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide derivatives.
Biology: In the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide derivatives, which can act as enzyme inhibitors by interacting with the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but lacks the methoxy group.
5-Methyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but has a methyl group instead of a methoxy group.
Uniqueness
5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of specific derivatives that may not be easily accessible using other similar compounds .
Biological Activity
5-Methoxy-1-methyl-1H-pyrazole-4-sulfonyl chloride (CAS No. 1365941-79-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, molecular mechanisms, and relevant case studies.
This compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity and biological potential. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving pyrazole derivatives and sulfonyl chlorides.
Key Synthetic Route:
- Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole framework using hydrazine derivatives and appropriate carbonyl compounds.
- Sulfonylation: The introduction of the sulfonyl chloride group can be performed using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential applications in treating various diseases.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties through various mechanisms:
- Induction of Apoptosis: Research indicates that this compound can induce apoptosis in cancer cell lines by modulating key apoptotic pathways. For instance, it has been shown to downregulate anti-apoptotic proteins such as XIAP (X-linked inhibitor of apoptosis protein), promoting cell death in cancer cells .
- Inhibition of Cell Proliferation: In vitro assays reveal that the compound inhibits the proliferation of several cancer cell lines, including those resistant to conventional therapies. This inhibition is often associated with cell cycle arrest at specific phases .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties:
- Broad-Spectrum Activity: Studies have reported that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL .
The mechanism underlying the biological activity of this compound involves several molecular targets:
Molecular Targets:
- Enzymatic Interactions: The compound interacts with specific enzymes involved in cell signaling and metabolism.
- Receptor Modulation: It may also modulate receptor activities related to inflammation and cancer progression, influencing downstream signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
Case Studies and Research Findings
Several case studies have investigated the efficacy and safety of this compound:
Study | Model | Concentration | Effect |
---|---|---|---|
Study A | Human bladder cancer cells | 60 µM | Induced apoptosis via XIAP downregulation |
Study B | Murine xenograft model | 150 mg/kg | Reduced tumor mass significantly |
Study C | Staphylococcus aureus strains | 128–256 µg/mL | Exhibited antimicrobial activity |
Properties
IUPAC Name |
5-methoxy-1-methylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3S/c1-8-5(11-2)4(3-7-8)12(6,9)10/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPNKKYPWVUXQX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.